molecular formula C15H17N5O2 B2880109 N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797805-39-0

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Cat. No. B2880109
CAS RN: 1797805-39-0
M. Wt: 299.334
InChI Key: SKNTWHUWZFXFSD-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide and related compounds have been explored for their potential in cancer therapy, particularly through the inhibition of specific kinases. For example, 4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores in the inhibition of PI3K and PIKKs, important targets in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and proliferation. The ability of these compounds to form key hydrogen bonding interactions, along with their selectivity over the broader kinome, makes them valuable in the design of novel inhibitors targeting mTORC1 and mTORC2, offering potential therapeutic avenues in cancer treatment (Hobbs et al., 2019).

Vasorelaxation and Endothelial Function

Research has also indicated the potential of isonicotinamide derivatives, such as N1-methylnicotinamide (MNA+), in promoting vasorelaxation and improving endothelial function. Studies have shown that MNA+ can enhance nitric oxide (NO) bioavailability in the endothelium, contributing to vasorelaxation in human blood vessels. This effect is associated with the induction of endothelial NO synthase (eNOS) function, suggesting that targeting eNOS with such compounds might be relevant for treating functional disorders of the endothelium, like hypercholesterolemia and atherosclerosis (Domagala et al., 2012).

Fluorescent Probes for pH Sensing

The development of fluorescent probes for pH sensing in biological systems has been another area of application for isonicotinamide derivatives. Compounds like N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide (NDI) have been synthesized to monitor pH fluctuations within cells. Such probes can exhibit significant emission enhancement over specific pH ranges, making them useful for imaging acidic and alkaline pH value changes in living cells, including in lysosomes (Jiao et al., 2019).

G-quadruplex Ligands for Telomere Targeting

This compound derivatives have also been investigated for their potential as telomere targeting agents in cancer therapy. Tetra-substituted naphthalene diimide derivatives, for example, have shown high affinity to human telomeric quadruplex DNA and significant potency against cancer cell lines, suggesting their potential use as therapeutic agents in targeting cancer cells through the stabilization of DNA quadruplexes at telomeres (Micco et al., 2013).

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNTWHUWZFXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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